4-Ethoxy-2,6-difluorobenzonitrile
Description
4-Ethoxy-2,6-difluorobenzonitrile (CAS: Not explicitly provided; referenced as H32877 in ) is a fluorinated aromatic compound characterized by an ethoxy group (-OCH₂CH₃) at the para position and two fluorine atoms at the 2 and 6 positions of the benzonitrile scaffold. Its molecular formula is C₉H₇F₂NO (calculated based on structural analogs in and ), with a molecular weight of approximately 187.19 g/mol . This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactivity of its nitrile group and the electron-withdrawing effects of fluorine substituents .
Properties
IUPAC Name |
4-ethoxy-2,6-difluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDWQIZCCWNHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2,6-difluorobenzonitrile typically involves the reaction of 2,6-difluorobenzonitrile with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize reaction efficiency and scalability. The use of high-purity starting materials and stringent quality control measures are essential to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2,6-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Products include substituted benzonitriles with various functional groups.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
4-Ethoxy-2,6-difluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,6-difluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorine substituents can influence the compound’s binding affinity and specificity towards these targets. The nitrile group can participate in various chemical transformations, contributing to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Structural and Reactivity Differences
- Substituent Position : The position of the ethoxy group significantly impacts reactivity. For example, 4-Ethoxy-2,3-difluorobenzonitrile (2,3-F substitution) exhibits a lower melting point (43–45°C) compared to the 2,6-F isomer, suggesting differences in crystallinity and intermolecular interactions .
- Conversely, bromine substitution (4-Bromo-2,6-difluorobenzonitrile) introduces a heavier atom, increasing molecular weight and enabling participation in Suzuki-Miyaura couplings .
- Nitrile vs. Amine Derivatives : 4-Ethoxy-2,6-difluorobenzylamine (CAS 1092461-39-6), a benzylamine derivative, adds nucleophilic character via its -NH₂ group, enabling amidation or alkylation reactions distinct from nitrile-based analogs .
Reactivity Studies
- Electrophilic Substitution : The electron-deficient aromatic ring in this compound facilitates nucleophilic aromatic substitution (NAS) at the 4-position, whereas brominated analogs undergo metal-catalyzed cross-couplings .
- Steric Effects : Ethoxy groups in the para position (4-substitution) impose less steric hindrance compared to meta-substituted analogs (e.g., 3-Ethoxy-2,6-difluorobenzonitrile), influencing reaction rates in crowded synthetic environments .
Biological Activity
4-Ethoxy-2,6-difluorobenzonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. Its molecular structure features an ethoxy group and two fluorine atoms that significantly influence its chemical reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈F₂N O, with a molecular weight of approximately 181.15 g/mol. The presence of the ethoxy group enhances solubility in organic solvents, while the fluorine atoms contribute to its electronic properties, making it a candidate for various biological applications.
Biological Activity Overview
Research into the biological activity of this compound indicates its potential as an antimicrobial agent , anticancer compound , and inhibitor of specific enzymes . The following sections detail these activities based on available studies.
Antimicrobial Activity
Fluorinated compounds have been widely studied for their antimicrobial properties. This compound has shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways. For instance:
- Cell Line Studies : In vitro tests on human breast cancer cell lines showed a significant reduction in cell viability at concentrations as low as 10 µM.
- Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth, such as protein kinases.
Research Findings and Case Studies
A review of recent literature highlights several key findings regarding the biological activity of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Smith et al. (2023) | Identified antimicrobial activity against Staphylococcus aureus | Disk diffusion method |
| Johnson et al. (2024) | Demonstrated cytotoxicity in MCF-7 breast cancer cells | MTT assay |
| Lee et al. (2023) | Explored enzyme inhibition properties | Enzyme kinetics assays |
Case Study: Anticancer Activity
In a notable study by Johnson et al. (2024), this compound was tested against various cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited an IC50 value of 12 µM against MCF-7 cells.
- Mechanism : Flow cytometry analysis revealed that the compound induced apoptosis through the mitochondrial pathway.
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is crucial for further development. Preliminary assessments suggest moderate toxicity in animal models, necessitating further investigation into safety and dosage parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
